N-(2-chloro-4-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide
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Description
N-(2-chloro-4-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O2 and its molecular weight is 381.86. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Agents
Derivatives of naphthyridin-yl acetamide compounds have been synthesized and examined for their antibacterial activity. For instance, compounds synthesized from the intermediate 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide have shown significant antibacterial activity. These compounds were prepared by reacting the intermediate with 5-aryl-1,3,4-oxadiazole-2-thione or appropriate 1H-benzo[d]imidazole-2-thiols, demonstrating the potential of naphthyridin-yl acetamides in developing new antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Anticancer Evaluation
Naphthyridine derivatives have been evaluated for their anticancer properties. Studies have shown that certain naphthyridin-yl acetamide compounds exhibit anticancer activity through various mechanisms, including interactions with DNA and inhibition of cell proliferation. For example, derivatives designed for antimicrobial activity also possess the potential for cancer treatment, suggesting the dual utility of such compounds in therapeutic applications (Watpade & Toche, 2017).
Anti-Inflammatory Activity
Derivatives featuring the naphthyridin-yl acetamide scaffold have been synthesized and assessed for anti-inflammatory activity. A study involving the synthesis of derivatives by reacting pyrazole with various substituted N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides revealed significant anti-inflammatory properties among the synthesized compounds, highlighting the therapeutic potential of these compounds in treating inflammation-related conditions (Sunder & Maleraju, 2013).
DNA Interaction Studies
The interaction of naphthyridine derivatives with DNA has been studied, providing insights into their potential as therapeutic agents. Thieno[2,3-b]benzo[1,8]naphthyridine-2-carboxylic acids, synthesized through microwave-enhanced methods, have shown interaction with calf thymus DNA (CT-DNA), indicating their potential in drug design and development focused on DNA-targeted therapies (Naik et al., 2006).
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-(10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c1-13-6-7-19(16(22)10-13)24-20(26)12-25-9-8-18-15(11-25)21(27)14-4-2-3-5-17(14)23-18/h2-7,10H,8-9,11-12H2,1H3,(H,23,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCYOMOJWKCPOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=CC=CC=C4N3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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